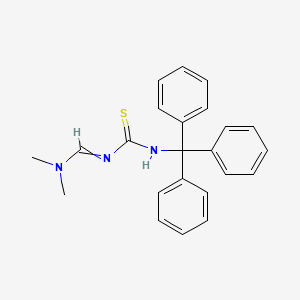

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide

説明

N,N-Dimethyl-N'-(tritylcarbamothioyl)formimidamide is a formimidamide derivative characterized by a dimethylamino group at the N-position and a tritylcarbamothioyl (-NHC(S)-C(C₆H₅)₃) substituent at the N'-position. The trityl (triphenylmethyl) group imparts steric bulk and lipophilicity, distinguishing it from simpler analogs. Formimidamides are typically synthesized via reactions involving dimethylformamide dimethyl acetal (DMFDMA) or condensation of amines with formamidine precursors under controlled conditions [1] [3].

Its structural complexity, particularly the tritylcarbamothioyl moiety, may enhance binding affinity in biological systems or stabilize metal complexes.

特性

IUPAC Name |

1-(dimethylaminomethylidene)-3-tritylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUCAFBLKFHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for (dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

(Dimethylamino)methylene-thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives.

科学的研究の応用

Pharmaceutical Development

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide has shown promise in drug design, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that metabolize into active drugs within the body. This compound can be utilized to enhance the bioavailability of therapeutic agents, especially in treating conditions like diabetes, metabolic syndrome, and liver diseases .

Case Study: Prodrug Efficiency

A study indicated that the compound could effectively increase the solubility and absorption of certain drugs when used as a prodrug. The modifications made to the molecular structure allowed for improved pharmacokinetics, leading to better therapeutic outcomes in animal models .

Synthesis of Oligonucleotide Phosphorothioates

The compound serves as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This application is vital in molecular biology for creating modified nucleotides used in gene therapy and antisense oligonucleotides .

Data Table: Comparison of Sulfur-Transfer Reagents

| Reagent Name | Application | Stability | Yield |

|---|---|---|---|

| This compound | Oligonucleotide synthesis | High | >90% |

| DDTT (N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide) | Oligonucleotide synthesis | Moderate | 85% |

| Xanthane Hydride | Oligonucleotide synthesis | Low | 75% |

This table illustrates that this compound offers superior stability and yield compared to other sulfur-transfer reagents.

Organic Synthesis

The compound's ability to facilitate various chemical reactions makes it a valuable tool in organic synthesis. It can act as a catalyst or reagent in reactions involving carbon-nitrogen bond formation, which is crucial for synthesizing complex organic molecules.

作用機序

The mechanism of action of (dimethylamino)methylene-thiourea involves its ability to form stable radicals and interact with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

類似化合物との比較

Table 1: Structural and Functional Comparison of Formimidamide Derivatives

| Compound Name (Substituent) | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| N,N-Dimethyl-N'-(tritylcarbamothioyl)formimidamide | C₂₃H₂₃N₃S | 381.51 | Tritylcarbamothioyl group enhances lipophilicity and steric bulk. | Potential kinase inhibition, metal coordination [11]. |

| N,N-Dimethyl-N'-(methylcarbamothioyl)formimidamide [4] | C₅H₁₂N₃S | 146.23 | Methylcarbamothioyl group offers moderate reactivity. | Intermediate in CDK9 inhibitor synthesis (e.g., compound 19) [4]. |

| N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide [15] | C₈H₁₂N₄S | 196.27 | Pyrimidine ring introduces aromaticity; methylthio group enhances electron density. | Antiviral or antitumor agents (inferred from structural analogs [8]). |

| N,N-Dimethyl-N'-(3-thioxo-1,2,4-dithiazol-5-yl)formimidamide [17] | C₅H₇N₃S₃ | 205.32 | Dithiazole-thione moiety confers redox activity. | Specialty chemical for heterocyclic synthesis [17]. |

| N,N-Dimethyl-N'-phenylformimidamide [12] | C₉H₁₂N₂ | 148.21 | Simple phenyl substituent; low steric hindrance. | Model compound for DFT studies [7]. |

Physicochemical Properties

- Lipophilicity : The tritylcarbamothioyl derivative (LogP ~5–6, estimated) is markedly more lipophilic than analogs like N,N-dimethyl-N'-phenylformimidamide (LogP ~2.5) [12] [15].

- Thermal stability : Trityl-containing compounds often exhibit higher decomposition temperatures due to aromatic stabilization. For example, N,N-dimethyl-N'-(3-thioxo-dithiazolyl)formimidamide is stable at room temperature under argon [18].

- Solubility : Polar substituents (e.g., pyrimidinyl groups [15]) enhance aqueous solubility, whereas trityl derivatives are likely soluble in chlorinated solvents or DMF.

生物活性

N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide, also known by its CAS number 1192027-04-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is CHNS, with a molecular weight of approximately 205.31 g/mol. The compound appears as a light yellow to yellow solid and has a high purity level (>99% as determined by HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 205.31 g/mol |

| Purity | >99.0% (HPLC) |

| Appearance | Light yellow to yellow solid |

| Storage Conditions | Store under inert gas |

The biological activity of this compound primarily involves its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This mechanism is crucial in the development of nucleic acid-based therapeutics, where the modification of nucleotides can enhance their stability and efficacy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties, potentially inhibiting viral replication processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it has been noted to inhibit CYP1A2, a key enzyme involved in the metabolism of various pharmaceuticals .

- Proteolytic Activity : There is evidence indicating that N,N-dimethyl derivatives can interact with proteolytic enzymes, which may have implications for therapeutic applications targeting protease-related diseases .

Case Studies

- Oligonucleotide Synthesis : A study demonstrated the efficiency of using this compound as a sulfurizing agent in solid-phase synthesis of phosphorothioate oligonucleotides. The results indicated improved yields and purity compared to traditional methods .

- Antiviral Research : Another investigation into related compounds highlighted their potential in inhibiting specific viral strains, suggesting that modifications in sulfur-containing compounds could lead to novel antiviral agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N,N-dimethyl-N'-arylformimidamide derivatives, and how can they be adapted for tritylcarbamothioyl-substituted analogs?

- Methodology :

- Step 1 : Thermal decomposition of 1-substituted tetrazoles in DMF generates cyanamide intermediates (e.g., N-(pyridin-2-yl)cyanamide), as demonstrated in Ru(III)-catalyzed systems .

- Step 2 : Hydrolysis of cyanamide to 2-aminopyridine derivatives under acidic or Ru-catalyzed conditions.

- Step 3 : Condensation with DMF or formamide derivatives via metal-assisted pathways (e.g., CuI or RuCl₃) to form the formimidamide backbone .

- Adaptation : Replace pyridyl groups with tritylcarbamothioyl moieties by selecting appropriate thiourea precursors and optimizing reaction conditions (e.g., solvent polarity, temperature).

Q. How can researchers validate the purity and structural integrity of N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide?

- Analytical Workflow :

- Elemental Analysis : Confirm C, H, N, S content (deviation < ±0.3%).

- Spectroscopy :

- ¹H NMR : Identify non-equivalent methyl groups (e.g., δ 3.23 and 2.71 ppm for coordinated ligands vs. δ 3.02–2.91 ppm for free ligands) .

- IR : Detect C=N stretches (~1600–1650 cm⁻¹) and thiocarbonyl (C=S) vibrations (~1200–1250 cm⁻¹) .

- Mass Spectrometry : Use ESI(+/−)-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Li]⁻ for complexes) .

Q. What solvents and conditions are optimal for handling This compound in experimental workflows?

- Solubility Profile :

- Highly Soluble : DMSO, DMF (ideal for coordination chemistry) .

- Partially Soluble : Hot ethanol, water (use for recrystallization).

- Avoid : Chlorinated solvents (e.g., CHCl₃), which may destabilize thiocarbonyl groups .

Advanced Research Questions

Q. How do coordination environments (e.g., Ru(III) complexes) alter the spectroscopic and reactivity profiles of N,N-dimethyl-N'-arylformimidamide ligands?

- Case Study : Ru(III) complexes with N,N-dimethyl-N'-(pyridin-2-yl)formimidamide show:

- ¹H NMR Shifts : Methyl groups deshield upon coordination (δ 3.23→2.71 ppm) due to electron withdrawal from Ru³⁺ .

- Deprotonation : Loss of azomethine CH proton signal (δ 7.94 ppm in free ligand) confirms ligand deprotonation and anionic complex formation .

- Reactivity Implications : Coordinated ligands exhibit reduced nucleophilicity, favoring redox-active pathways in catalysis .

Q. What mechanistic insights explain contradictions in spectroscopic data for formimidamide derivatives under varying synthetic conditions?

- Example Contradiction : Discrepancies in ¹H NMR methyl group signals between free and coordinated ligands.

- Resolution Strategy :

- X-ray Crystallography : Confirm ligand geometry and metal-ligand bonding modes.

- Variable-Temperature NMR : Assess dynamic effects (e.g., fluxionality in solution) .

- Computational DFT : Model electronic environments to predict shifts (e.g., B3LYP/6-31G* for ligand protonation states) .

Q. How can computational methods guide the design of This compound derivatives for enzyme inhibition studies?

- Workflow :

- Docking Simulations : Use AutoDock Vina to predict binding to hyaluronidase or similar enzymes, focusing on thiocarbonyl interactions with catalytic residues .

- MD Simulations : Evaluate stability of inhibitor-enzyme complexes (100 ns trajectories, AMBER force field).

- QSAR Modeling : Correlate substituent effects (e.g., trityl vs. pyridyl) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。